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Compound of Interest

Compound Name:
4-(3-Fluorophenyl)piperidine

hydrochloride

Cat. No.: B564574 Get Quote

Introduction
4-(3-Fluorophenyl)piperidine hydrochloride is a substituted piperidine derivative of interest

in medicinal chemistry and drug discovery as a synthetic building block. An understanding of its

physicochemical properties is fundamental for its application in research and development,

influencing factors such as solubility, absorption, and formulation.

This technical guide provides a summary of the available physicochemical data for 4-(3-
Fluorophenyl)piperidine hydrochloride. It should be noted that while basic identifiers and

computed properties are available, specific experimental data such as melting point, aqueous

solubility, and pKa are not readily found in publicly accessible literature. Therefore, this

document also includes data for structurally related analogs to provide context and presents

standardized experimental protocols for the determination of these key parameters.

Compound Identification
Basic identification and computed properties for 4-(3-Fluorophenyl)piperidine hydrochloride
are summarized below.
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Property Value Source

IUPAC Name

4-(3-

fluorophenyl)piperidine;hydroc

hloride

[1]

CAS Number 104774-94-9 [1]

Molecular Formula C₁₁H₁₅ClFN [1]

Molecular Weight 215.69 g/mol [1]

Canonical SMILES
C1CNCCC1C2=CC(=CC=C2)

F.Cl
[1]

InChIKey
KZWKZINPPPZZCE-

UHFFFAOYSA-N
[1]

Physicochemical Data
Quantitative experimental data for 4-(3-Fluorophenyl)piperidine hydrochloride is limited in

public databases. The following tables summarize available computed data for the target

compound and experimental data for related analogs.

Computed Properties for 4-(3-Fluorophenyl)piperidine
Hydrochloride
The following properties are computationally predicted and have not been experimentally

verified.

Predicted Property Value

XLogP3 2.5

Topological Polar Surface Area 12 Å²

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 1
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Source: PubChem CID 44828657[1]

Experimental Properties of Related Compounds
To provide context, the following table lists experimental data for structurally similar

compounds. Note: These compounds are isomers or derivatives and their properties may differ

significantly from 4-(3-Fluorophenyl)piperidine hydrochloride.

Compound Property Value

(3S,4R)-4-(4-

Fluorophenyl)piperidine-3-

methanol

Melting Point 138 °C

1-(4-Fluorophenyl)piperazine Melting Point 30-33 °C

1-(4-Fluorophenyl)piperazine

dihydrochloride

Aqueous Solubility (PBS, pH

7.2)
10 mg/mL

Sources: Der Pharma Chemica, 2017[2]; Sigma-Aldrich[3]; Cayman Chemical[4]

Experimental Protocols & Workflows
The following sections detail standardized methodologies for determining key physicochemical

properties.

Physicochemical Characterization Workflow
The general workflow for characterizing the physicochemical properties of a compound like 4-
(3-Fluorophenyl)piperidine hydrochloride involves several parallel experimental paths that

culminate in a comprehensive data profile.
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Fig. 1: General workflow for physicochemical characterization.
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Melting Point Determination (Capillary Method)
The capillary method is a common technique for determining the melting point of a crystalline

solid.[4][5][6]

Protocol:

Sample Preparation: Ensure the sample is completely dry and finely powdered.

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled

capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in the heating block of a melting point

apparatus, adjacent to a calibrated thermometer or temperature sensor.[7]

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the

expected melting point.

Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal

equilibrium.[5]

Observation: The temperature at which the substance first begins to liquefy (onset) and the

temperature at which the last solid particle disappears (clear point) are recorded as the

melting range.[4][7] A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure substance.

[4][6]

Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic

solubility.[8]

Protocol:

Preparation: An excess amount of the solid compound is added to a known volume of

aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, glass vessel.[9]

Equilibration: The vessel is agitated in a temperature-controlled environment (e.g., 25°C or

37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid
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and dissolved states is reached.[8][9]

Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate

the undissolved solid from the saturated solution.[10]

Quantification: The concentration of the compound in the clear, saturated supernatant is

determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.[9][10]

Analysis: A calibration curve is used to convert the analytical signal into a concentration (e.g.,

in mg/mL or µg/mL), which represents the aqueous solubility.

pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa)

of an ionizable compound.[11][12][13]

Protocol:

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent

(typically water or a water/co-solvent mixture) to create a solution of known concentration

(e.g., 1 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.

[11][13]

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred

continuously. The solution is purged with nitrogen to remove dissolved CO₂.[11][13]

Titration: A standardized titrant (e.g., 0.1 M NaOH for an acidic salt like a hydrochloride) is

added to the solution in small, precise increments.[11]

Data Collection: The pH of the solution is recorded after each addition of titrant, once the

reading has stabilized.

Analysis: A titration curve is generated by plotting the measured pH versus the volume of

titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic

base, the pH at the half-equivalence point (where half of the base has been neutralized) is

equal to the pKa of the conjugate acid. The experiment is typically repeated multiple times to

ensure reproducibility.[11]
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Logical Relationships in Drug Development
The interplay between key physicochemical properties like solubility and pKa is critical for

predicting a compound's behavior and guiding its development.
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Fig. 2: Influence of core physicochemical properties on ADME.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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